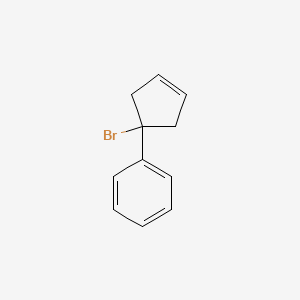![molecular formula C12H15ClN2 B11882109 7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)
7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-氯-2-甲基-2,3,4,4a,5,9b-六氢-1H-吡啶并[4,3-b]吲哚是一种化学化合物,分子式为C12H15ClN2。 它属于吲哚家族的衍生物,以其多样的生物活性以及在药物化学中的应用而闻名 .
准备方法
合成路线及反应条件
7-氯-2-甲基-2,3,4,4a,5,9b-六氢-1H-吡啶并[4,3-b]吲哚的合成通常涉及在特定条件下对适当的前体进行环化反应。 一种常见的方法是将4-氰基-5H-2,3-二氢吡啶并[4,3-b]吲哚-3-酮与三乙胺盐酸盐存在下与氧氯化磷反应 . 该反应以79%的高收率生成氯代衍生物。
工业生产方法
该化合物的工业生产方法尚未广泛报道。一般方法将涉及实验室合成方法的放大,确保反应条件针对大规模生产进行了优化。这包括控制温度、压力和试剂浓度,以最大限度地提高产量和纯度。
化学反应分析
反应类型
7-氯-2-甲基-2,3,4,4a,5,9b-六氢-1H-吡啶并[4,3-b]吲哚会发生各种化学反应,包括:
氧化: 这种化合物可以被氧化生成相应的氧代衍生物。
还原: 还原反应可以将其转化为不同的氢化形式。
取代: 卤素取代反应可以将不同的卤素原子引入分子中。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 卤化反应通常使用氯或溴等试剂,并在催化剂存在下进行。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成氧代衍生物,而取代反应可以生成各种卤代化合物。
科学研究应用
作用机制
7-氯-2-甲基-2,3,4,4a,5,9b-六氢-1H-吡啶并[4,3-b]吲哚的作用机制涉及它与特定分子靶标和途径的相互作用。 例如,已证明其衍生物通过干扰DNA合成并诱导细胞凋亡来抑制癌细胞的增殖 . 确切的分子靶标和途径可能会因特定衍生物及其结构而异。
相似化合物的比较
类似化合物
(4aS,9bR)-6-溴-2,3,4,4a,5,9b-六氢-1H-吡啶并[4,3-b]吲哚: 这种化合物在结构上相似,但含有溴原子而不是氯原子.
2,3,4,5-四氢-1H-吡啶并[4,3-b]吲哚: 一种更简单的衍生物,没有氯或甲基.
独特性
7-氯-2-甲基-2,3,4,4a,5,9b-六氢-1H-吡啶并[4,3-b]吲哚因其特殊的取代模式而具有独特性,该模式赋予其独特的化学和生物学性质。氯和甲基的存在会影响其反应性和与生物靶标的相互作用,使其成为药物化学和药物开发中的一种有价值的化合物。
属性
分子式 |
C12H15ClN2 |
|---|---|
分子量 |
222.71 g/mol |
IUPAC 名称 |
7-chloro-2-methyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C12H15ClN2/c1-15-5-4-11-10(7-15)9-3-2-8(13)6-12(9)14-11/h2-3,6,10-11,14H,4-5,7H2,1H3 |
InChI 键 |
PMOAREPQUPCMKP-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2C(C1)C3=C(N2)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


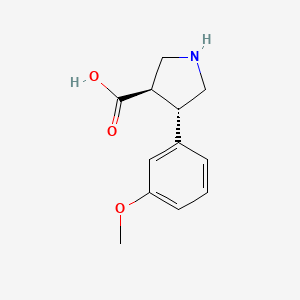
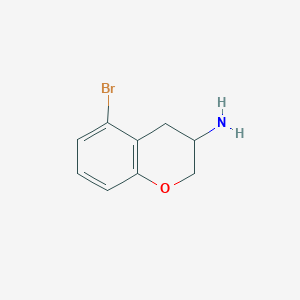
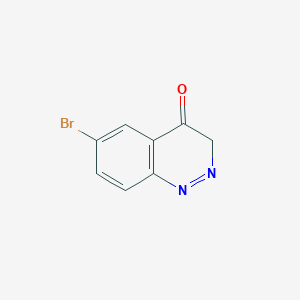

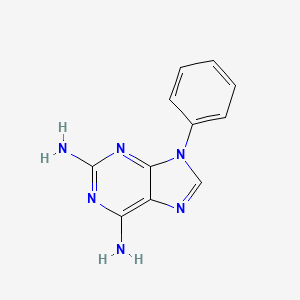
![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11882072.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11882079.png)
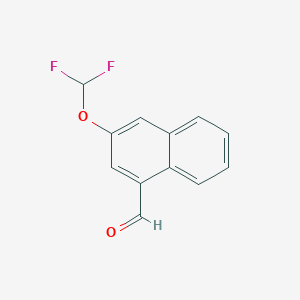
![1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11882090.png)

![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)


